4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol
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Overview
Description
4,4’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol is a chemical compound that belongs to the class of organoantimony compounds. It is characterized by the presence of an indenyl group bonded to antimony, which is further connected to two phenol groups through oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol typically involves the reaction of indenylstibine with phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced antimony species.
Substitution: The phenol groups can participate in substitution reactions with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony oxides, while substitution reactions may produce various substituted phenol derivatives .
Scientific Research Applications
4,4’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organoantimony compounds
Mechanism of Action
The mechanism of action of 4,4’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol involves its interaction with molecular targets through its phenol and indenyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol
- 4,4’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol
Uniqueness
4,4’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
104945-05-3 |
---|---|
Molecular Formula |
C21H17O4Sb |
Molecular Weight |
455.1 g/mol |
IUPAC Name |
4-[(4-hydroxyphenoxy)-(1H-inden-1-yl)stibanyl]oxyphenol |
InChI |
InChI=1S/C9H7.2C6H6O2.Sb/c1-2-5-9-7-3-6-8(9)4-1;2*7-5-1-2-6(8)4-3-5;/h1-7H;2*1-4,7-8H;/q;;;+2/p-2 |
InChI Key |
YJJBVLQBVIYCPS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(C=CC2=C1)[Sb](OC3=CC=C(C=C3)O)OC4=CC=C(C=C4)O |
Origin of Product |
United States |
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